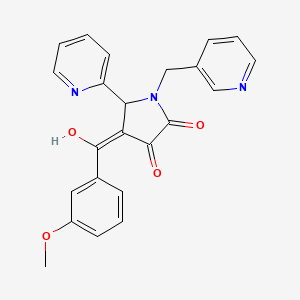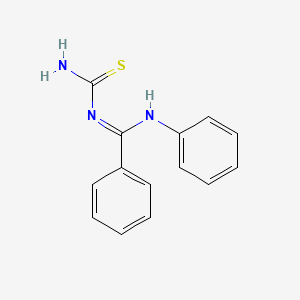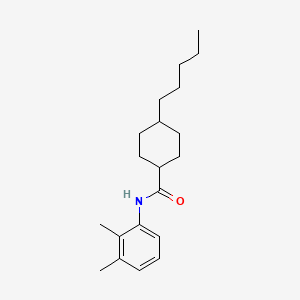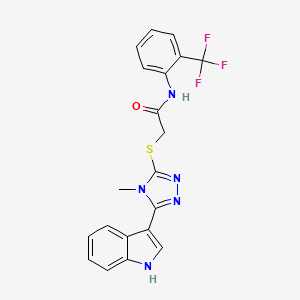
5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, also known as BMTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMTF belongs to the class of furan carboxamide derivatives and has been studied extensively for its biological and pharmacological properties.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide” could potentially be explored for its efficacy against similar viral pathogens.
Anti-inflammatory Properties
Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . Given the structural relation, the compound could be investigated for its potential to reduce inflammation and provide pain relief in various medical conditions.
Cancer Research
Indole derivatives are known to have anticancer properties due to their ability to bind with high affinity to multiple receptors . “5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide” may be valuable in cancer research for developing new therapeutic agents.
Neurological Disorders
The compound’s structural features suggest it could interact with neurotransmitter receptors. Similar compounds have been synthesized for their antagonistic effects on dopamine D2 and D3, and serotonin-3 (5-HT3) receptors, which are implicated in various neurological disorders .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties, which include actions against bacteria and fungi . The compound could be synthesized and tested for its potential use as an antimicrobial agent.
Antioxidant Effects
The indole scaffold is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress . Research into the antioxidant capacity of “5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide” could lead to its application in diseases where oxidative stress is a contributing factor.
Antidiabetic Potential
Some indole derivatives have shown promise in antidiabetic activity, suggesting a potential for the compound to be used in managing diabetes through further research and development .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . The compound could be studied for its effects on plant growth and development, potentially leading to applications in agriculture.
Mécanisme D'action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like indole and thiophene derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the active site of the target, thereby modulating its function.
Biochemical Pathways
Related compounds such as indole and thiophene derivatives are known to influence a variety of biochemical pathways . These pathways often involve key enzymes and receptors, and their modulation can lead to downstream effects on cellular processes.
Result of Action
Structurally similar compounds like indole and thiophene derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of biochemical pathways.
Propriétés
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-16-10(8-4-5-18-7-8)6-14-12(15)9-2-3-11(13)17-9/h2-5,7,10H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBVNYZICEFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)

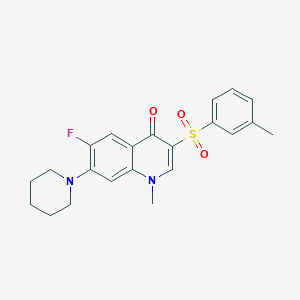

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)
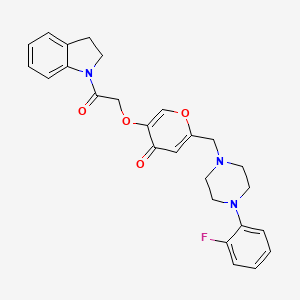
![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)


